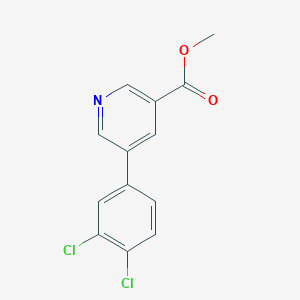
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a nitro group, a chloro group, and a fluoro group attached to a benzoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate typically involves the nitration of methyl 3-(3-chloro-5-fluorophenyl)benzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these halogen atoms.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: Methyl 3-(3-chloro-5-fluorophenyl)-5-aminobenzoate.
Substitution: Methyl 3-(3-amino-5-fluorophenyl)-5-nitrobenzoate or Methyl 3-(3-chloro-5-mercaptophenyl)-5-nitrobenzoate.
Oxidation: Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid.
科学的研究の応用
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitroaromatic compounds. It serves as a substrate or inhibitor in biochemical assays.
Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents. Its structural features are of interest in the design of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate depends on its specific application. In biochemical assays, the compound may act as a substrate for enzymes that catalyze the reduction of the nitro group. The molecular targets and pathways involved include nitroreductases and other enzymes that interact with nitroaromatic compounds. The presence of the chloro and fluoro groups can influence the compound’s binding affinity and reactivity with biological molecules.
類似化合物との比較
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate can be compared with other nitrobenzoates and halogenated aromatic compounds:
Methyl 3-(3-chloro-5-fluorophenyl)-2-propenoate: This compound has a similar structure but with a propenoate group instead of a benzoate group. It exhibits different reactivity and applications due to the presence of the double bond.
Methyl 3-(3-chloro-5-fluorophenyl)-5-aminobenzoate: This compound is a reduction product of this compound and has an amino group instead of a nitro group. It has different chemical and biological properties.
Methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoic acid: This oxidation product has a carboxylic acid group instead of a methyl ester group. It is more acidic and has different solubility and reactivity characteristics.
特性
IUPAC Name |
methyl 3-(3-chloro-5-fluorophenyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c1-21-14(18)10-2-8(5-13(6-10)17(19)20)9-3-11(15)7-12(16)4-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRWDUMBJLVORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(3-{3-[(pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetate](/img/structure/B7963985.png)







![Methyl 3-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoate](/img/structure/B7964062.png)

![Methyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate](/img/structure/B7964080.png)
![Methyl 2-{4-[3-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7964084.png)


